![molecular formula C8H9Cl2N B1216636 1-(2,3-Dichlorophenyl)ethanamine CAS No. 39226-94-3](/img/structure/B1216636.png)
1-(2,3-Dichlorophenyl)ethanamine
Overview
Description
1-(2,3-Dichlorophenyl)ethanamine is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2,3-Dichlorophenyl)ethanamine is1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3
. This indicates that the molecule consists of a two-ring structure with two chlorine atoms and one nitrogen atom . Physical And Chemical Properties Analysis
1-(2,3-Dichlorophenyl)ethanamine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Biochemistry
In biochemistry, 1-(2,3-Dichlorophenyl)ethanamine is utilized as a precursor for synthesizing complex molecules. Its reactivity with various biochemicals can help in the study of enzyme-catalyzed reactions where it can act as a synthetic intermediate .
Pharmacology
Pharmacologically, compounds like 1-(2,3-Dichlorophenyl)ethanamine are often explored for their potential therapeutic effects. They may serve as building blocks for active pharmaceutical ingredients (APIs) after further functionalization and testing for biological activity .
Organic Synthesis
In organic synthesis, this compound is valuable for its role in constructing more complex structures. It can undergo reactions such as nucleophilic substitution or be used in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Materials Science
Materials scientists might investigate the compound’s properties in the development of new materials. For example, its incorporation into polymers could alter the physical properties of the material, such as durability or chemical resistance .
Analytical Chemistry
Analytical chemists could use 1-(2,3-Dichlorophenyl)ethanamine as a standard or reagent in chromatography to help identify or quantify substances within a mixture by comparing retention times or other spectral data .
Environmental Science
In environmental science, researchers might study the breakdown products of 1-(2,3-Dichlorophenyl)ethanamine to understand its environmental fate and potential impact. It could also be used in the development of sensors for detecting harmful substances .
Medicinal Chemistry
Medicinal chemists may explore the use of 1-(2,3-Dichlorophenyl)ethanamine in drug discovery, particularly in the synthesis of compounds with potential pharmacological activities. It could be a key intermediate in the creation of new drugs .
Chemical Engineering
In chemical engineering, this compound could be involved in process optimization studies, where its physical and chemical properties are analyzed to improve industrial synthesis methods, ensuring safety and efficiency in production .
Mechanism of Action
Target of Action
1-(2,3-Dichlorophenyl)ethanamine is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . PNMT is an enzyme that catalyzes the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline). By inhibiting PNMT, this compound can potentially affect the balance of these neurotransmitters in the body.
Result of Action
1-(2,3-Dichlorophenyl)ethanamine effectively reduces blood pressure in spontaneously hypertensive rats . This is likely due to its inhibition of PNMT and the resulting decrease in epinephrine levels, which can cause vasodilation and a decrease in heart rate.
Safety and Hazards
properties
IUPAC Name |
1-(2,3-dichlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJMQTZQSNUDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960000 | |
Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)ethanamine | |
CAS RN |
39226-94-3 | |
Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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